![molecular formula C23H25NO2 B5726636 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HCEB and has been extensively studied for its therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, HCEB reduces the production of prostaglandins, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide has anti-inflammatory effects in various animal models of inflammation. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce the infiltration of inflammatory cells into the affected tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide in lab experiments is its specificity for COX-2. This makes it a useful tool for studying the role of COX-2 in various disease models. However, one limitation of using HCEB is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research involving 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide. One area of research could be the development of more water-soluble derivatives of HCEB, which could improve its bioavailability in vivo. Additionally, further studies could be conducted to investigate the potential therapeutic effects of HCEB in other disease models, such as cancer and neurodegenerative diseases. Finally, the development of more specific COX-2 inhibitors could help to further elucidate the role of COX-2 in various disease states.
Méthodes De Synthèse
The synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide involves the reaction between 4-bromo-N-(2-phenylethyl)benzamide and 1-hydroxycyclohexylacetylene. The reaction is carried out in the presence of a palladium catalyst and a base. The product is then purified using column chromatography.
Applications De Recherche Scientifique
4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic effects. It has been found to have anti-inflammatory properties and has been tested as a treatment for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c25-22(24-18-14-19-7-3-1-4-8-19)21-11-9-20(10-12-21)13-17-23(26)15-5-2-6-16-23/h1,3-4,7-12,26H,2,5-6,14-16,18H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUVQNIEHKGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.